Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate
CAS No.: 442549-60-2
Cat. No.: VC4545473
Molecular Formula: C12H9BrFNO3
Molecular Weight: 314.11
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 442549-60-2 |
---|---|
Molecular Formula | C12H9BrFNO3 |
Molecular Weight | 314.11 |
IUPAC Name | methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate |
Standard InChI | InChI=1S/C12H9BrFNO3/c1-17-10-5-9(12(16)18-2)15-11-7(10)3-6(14)4-8(11)13/h3-5H,1-2H3 |
Standard InChI Key | AQDMZIQDJNENRB-UHFFFAOYSA-N |
SMILES | COC1=CC(=NC2=C1C=C(C=C2Br)F)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a bicyclic quinoline core substituted at positions 2, 4, 6, and 8. The carboxylate ester at position 2 enhances solubility in organic solvents, while the bromine and fluorine atoms at positions 8 and 6 introduce steric and electronic effects that influence binding to biological targets . The methoxy group at position 4 further modulates electron distribution, affecting both chemical reactivity and pharmacokinetic properties .
Key Structural Features:
-
Quinoline backbone: Provides planar aromaticity for π-π interactions in protein binding.
-
Halogen substituents: Bromine (8-position) and fluorine (6-position) enhance electrophilicity and metabolic stability .
-
Methoxy group (4-position): Increases lipophilicity and influences bioavailability .
-
Ester moiety (2-position): Serves as a prodrug motif, enabling hydrolysis to active carboxylic acid derivatives in vivo.
The InChI key AQDMZIQDJNENRB-UHFFFAOYSA-N
and SMILES COC(=O)C1=CC(=O)C2=C(C=CC(=C2N1)Br)F
provide unambiguous representations of its structure .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate typically involves multi-step reactions starting from simpler quinoline precursors. A common route includes:
-
Methoxy Introduction: Methylation of a hydroxyl group at position 4 using methyl iodide or dimethyl sulfate under basic conditions .
-
Halogenation: Sequential bromination (8-position) and fluorination (6-position) via electrophilic aromatic substitution or metal-catalyzed cross-coupling .
-
Esterification: Reaction of the carboxylic acid intermediate with methanol in the presence of a catalytic acid (e.g., ) .
Optimization Considerations:
-
Temperature: Bromination requires controlled conditions (40–60°C) to avoid over-halogenation .
-
Solvents: Polar aprotic solvents like DMF or DMSO improve reaction yields .
-
Protective Groups: Temporary protection of the 2-carboxylate group may be necessary during halogenation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR: Distinct signals include a singlet for the methoxy group ( 3.9–4.1 ppm) and aromatic protons split by fluorine coupling ( 7.2–8.5 ppm) .
-
NMR: Peaks for the carbonyl carbon ( 165–170 ppm) and quaternary carbons adjacent to halogens ( 115–125 ppm) .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 314.107 (calculated for ) . Fragmentation patterns reveal sequential loss of COOCH (−59 Da) and Br (−80 Da) .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Solubility | DMSO: >50 mg/mL | |
LogP | 2.93 | |
Topological Polar Surface Area | 48.42 Ų |
The compound exhibits moderate lipophilicity (LogP ~2.93), facilitating membrane permeability, while its polar surface area suggests potential for hydrogen bonding . Stability studies indicate decomposition above 200°C, necessitating storage at room temperature in dry conditions .
Biological Activity and Applications
Anticancer Activity
In vitro screening against MCF-7 breast cancer cells revealed an IC of 8.2 µM, likely via inhibition of tyrosine kinases . The fluorine atom at position 6 enhances selectivity by forming hydrogen bonds with kinase ATP-binding pockets .
Structure-Activity Relationship (SAR):
-
Bromine (8-position): Improves binding to hydrophobic enzyme pockets.
-
Fluorine (6-position): Reduces metabolic clearance by cytochrome P450 enzymes .
Comparative Analysis with Related Compounds
Compound | Molecular Weight | LogP | IC (MCF-7) |
---|---|---|---|
Methyl 6-fluoro-4-methoxyquinoline-2-carboxylate | 235.21 | 2.45 | 15.4 µM |
8-Bromo-4-methoxyquinoline-2-carboxylic acid | 296.12 | 2.79 | 22.1 µM |
Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate | 314.11 | 2.93 | 8.2 µM |
The dual halogenation in the target compound confers superior anticancer activity compared to mono-halogenated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume